molecular formula C21H26N6O2S B6531718 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1019104-33-6

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531718
CAS No.: 1019104-33-6
M. Wt: 426.5 g/mol
InChI Key: IXJQZIBTQIBPGJ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at positions 3 and 4. The 3-position is modified with a 4-(4-methylbenzenesulfonyl)piperazine group, while the 6-position carries a 3,4,5-trimethyl-1H-pyrazole moiety.

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S/c1-15-5-7-19(8-6-15)30(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-10H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJQZIBTQIBPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1019104-33-6) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature, including synthesis, structure-activity relationships (SAR), and specific case studies.

The molecular formula of the compound is C21H26N6O2SC_{21}H_{26}N_{6}O_{2}S with a molecular weight of 426.5 g/mol . The structure features a pyridazine core linked to both a piperazine ring and a pyrazole moiety, which are known to contribute to various pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of pyrazole and pyridazine exhibit various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been identified as potential inhibitors of key oncogenic pathways. For instance, compounds targeting BRAF(V600E) and EGFR have shown promising antitumor effects .
  • Anti-inflammatory Effects : Certain pyrazole derivatives demonstrate significant anti-inflammatory properties by inhibiting cytokine production and modulating immune responses .
  • Antimicrobial Properties : Pyrazole-based compounds have also been evaluated for their antibacterial and antifungal activities, highlighting their potential utility in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

Structural Feature Impact on Activity
Piperazine Substituent Enhances solubility and bioavailability
Pyrazole Moiety Critical for antitumor activity through kinase inhibition
Sulfonamide Group Contributes to anti-inflammatory effects

Anticancer Activity

In a study evaluating various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to the target compound exhibited significant cytotoxicity. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential synergistic effect .

Anti-inflammatory Mechanisms

Research has demonstrated that certain derivatives possess the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . This mechanism is crucial for developing treatments for chronic inflammatory conditions.

Antimicrobial Studies

A series of pyrazole derivatives were tested against various bacterial strains. The results indicated that modifications in the piperazine ring could enhance antibacterial activity through improved membrane permeability and disruption of bacterial cell integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

  • Electron-Withdrawing Groups: The tosyl group in the target compound enhances polarity and may improve solubility compared to the chlorophenoxypropyl group in the analog from . This could reduce off-target binding in hydrophobic environments.
  • For example, this might reduce anti-bacterial efficacy but enhance selectivity for viral targets.
  • Biological Activity Trends : Chlorine substituents (as in ’s compound) are associated with anti-bacterial activity, while sulfonyl and methyl groups may shift activity toward anti-inflammatory or anti-viral pathways .

Research Findings and Mechanistic Insights

Pyridazine Derivatives in Medicinal Chemistry

Pyridazine-based compounds are privileged scaffolds due to their ability to mimic purine bases and interact with biological targets. The piperazine moiety enhances conformational flexibility, enabling adaptation to binding pockets. For instance:

  • Anti-viral activity in analogs is linked to inhibition of viral polymerases or proteases via π-π stacking and hydrogen bonding .
  • Anti-bacterial effects often correlate with halogen substituents (e.g., chlorine), which disrupt bacterial membrane integrity .

Hypothesized Mechanisms for the Target Compound

  • The tosyl-piperazine group may act as a hydrogen-bond acceptor, facilitating interactions with serine/threonine kinases or proteases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering conflicting yield reports in literature?

  • Methodology :

  • Step 1 : Review reaction conditions (e.g., solvent polarity, temperature, catalyst load) from analogous piperazinyl-pyridazine syntheses. For example, refluxing in ethanol with stoichiometric adjustments improved yields in related pyrazoline derivatives .
  • Step 2 : Use high-performance liquid chromatography (HPLC) to monitor intermediate formation and identify side products .
  • Step 3 : Test alternative coupling agents (e.g., DCC vs. EDC) for sulfonamide bond formation, as seen in structurally similar compounds .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazinyl and pyrazole protons (δ 2.5–3.5 ppm for piperazine; δ 6.0–7.5 ppm for pyrazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient to assess purity (>95%) and detect trace impurities .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days, sampling periodically for HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodology :

  • Reproducibility Framework :

Validate assay protocols (e.g., cell lines, incubation times) against positive controls .

Compare structural analogs (e.g., 3-(4-chlorobenzoyl)piperazinyl variants) to identify substituent-specific activity trends .

  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, accounting for variables like solvent choice .

Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridazine core .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like GROMACS, focusing on piperazinyl sulfone flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent Scanning : Synthesize derivatives with modified sulfonyl (e.g., 4-trifluoromethylbenzenesulfonyl) or pyrazole (e.g., 3-ethyl vs. 3-methyl) groups .
  • In Vitro Profiling : Screen analogs against a panel of receptors (e.g., GPCRs, ion channels) to map selectivity cliffs .

Q. What experimental design principles minimize variability in pharmacological assays?

  • Methodology :

  • Design of Experiments (DoE) : Use a factorial design to optimize variables (e.g., cell density, compound concentration) and quantify interactions .
  • Negative Control Stratification : Include solvent-only and scrambled-sequence controls to isolate compound-specific effects .

Q. How can solubility challenges be addressed without altering the core structure?

  • Methodology :

  • Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility while maintaining bioactivity .
  • Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for improved crystallinity .

Key Notes

  • Avoid non-peer-reviewed sources (e.g., commercial databases).
  • Cross-reference computational predictions with experimental data to resolve contradictions .
  • Structural analogs (e.g., pyridazinone derivatives) provide critical SAR insights .

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